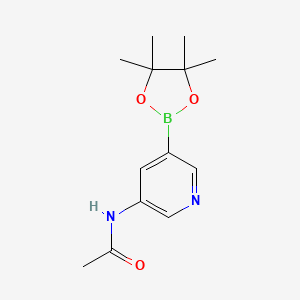

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to an acetamide group

作用機序

Target of Action

It’s known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology . They are usually used as enzyme inhibitors or specific ligand drugs .

Mode of Action

The compound interacts with its targets through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Biochemical Pathways

Organoboron compounds are known to be involved in various transformation processes . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Pharmacokinetics

The compound’s physical properties such as its melting point and boiling point can influence its bioavailability.

Result of Action

Organoboron compounds are known to be used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

化学反応の分析

Types of Reactions

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or esters.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

Oxidation: Boronic acids or esters.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学的研究の応用

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as enzyme inhibitors or ligands.

Materials Science: It can be utilized in the creation of novel materials with specific properties, such as fluorescence or conductivity.

類似化合物との比較

Similar Compounds

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is unique due to its combination of a boron-containing dioxaborolane ring and an acetamide group. This structure provides a balance of reactivity and stability, making it versatile for various applications in synthesis and research .

生物活性

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and safety profiles based on diverse research findings.

- Molecular Formula : C14H20BNO3

- Molecular Weight : 251.13 g/mol

- CAS Number : 181219-01-2

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The boron atom in the structure is known for its unique reactivity and ability to form stable complexes with biomolecules, which can enhance the efficacy of the compound in therapeutic applications.

Biological Activity Overview

-

Anticancer Activity

- This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated that it significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .

- Antiviral Activity

-

Selectivity and Safety

- The compound demonstrated a favorable selectivity index with minimal off-target effects. It showed a significant inhibition of matrix metalloproteinases (MMPs), which are involved in cancer metastasis . Toxicological assessments indicated a high safety profile with no observed acute toxicity at therapeutic doses .

Research Findings Summary

特性

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-9(17)16-11-6-10(7-15-8-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPVUZOCOXRLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725468 |

Source

|

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201645-46-6 |

Source

|

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。